molecular formula C23H34O5 B1250516 Syriogenin

Syriogenin

Cat. No. B1250516
M. Wt: 390.5 g/mol
InChI Key: SHIBSTMRCDJXLN-SXDIVCDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syriogenin is a natural product found in Asclepias syriaca with data available.

Scientific Research Applications

Network Biology and Cellular Interactions

  • Network Biology in Cells : A study by Barabasi and Oltvai (2004) discusses the systematic cataloging of molecules and their interactions within a cell, which is crucial for understanding complex cellular machinery. This research provides a framework that could be relevant to understanding how Syriogenin interacts at a cellular level (Barabasi & Oltvai, 2004).

Genetics and Electrophysiology

  • Genetic and Electrophysiological Studies : Schulze et al. (1995) focus on the genetic and electrophysiological aspects in Drosophila, which might be relevant when considering the pathways and interactions of Syriogenin at a genetic and cellular function level (Schulze, Broadie, Perin, & Bellen, 1995).

Nutrigenetics and Personalized Dietary Advice

  • Nutrigenetics : A study by Grimaldi et al. (2017) on nutrigenetics, examining genotype influence on nutrient response, offers insights that could be relevant in understanding how genetic variations might influence the response to compounds like Syriogenin (Grimaldi et al., 2017).

Structure and Conversion of Syriogenin

  • Syriogenin's Structure and Conversion : Okada and Anjyo (1975) specifically address the conversion of Digoxigenin to Syriogenin, providing detailed insights into its chemical structure and properties (Okada & Anjyo, 1975).

Pharmacogenetics

  • Pharmacogenetics Research : Research on pharmacogenetics, such as the studies by Giacomini et al. (2007) and Spear et al. (2001), focuses on correlating drug responses with genetic variation. This could be relevant in understanding how different genotypes respond to Syriogenin (Giacomini et al., 2007); (Spear, Heath-Chiozzi, & Huff, 2001).

Nutrigenomics

  • Nutrigenomics : Müller and Kersten (2003) discuss nutrigenomics, which is the study of how nutrition influences gene expression. This research is pertinent in understanding the potential impact of Syriogenin on metabolic pathways and genetic expression (Müller & Kersten, 2003).

Clinical Applications and Pharmacogenetics in Psychiatry

  • Clinical Applications in Psychiatry : Staddon et al. (2002) explore pharmacogenetic applications in psychiatry, which could provide insights into how Syriogenin might interact with psychiatric treatments or conditions (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002).

properties

Product Name

Syriogenin

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,19+,21-,22-,23-/m0/s1

InChI Key

SHIBSTMRCDJXLN-SXDIVCDASA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

synonyms

3 beta,12 beta,14-trihydroxy-5 alpha-14 beta-card-20(22)- enolide
5 alpha-digoxigenin
syriogenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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